molecular formula C7H12O4 B15487335 3-Hydroxypropyl prop-2-en-1-yl carbonate CAS No. 5401-21-8

3-Hydroxypropyl prop-2-en-1-yl carbonate

Cat. No.: B15487335
CAS No.: 5401-21-8
M. Wt: 160.17 g/mol
InChI Key: ALWJEZJGOVNBSD-UHFFFAOYSA-N
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Description

3-Hydroxypropyl prop-2-en-1-yl carbonate is a high-purity chemical compound of significant interest in advanced materials research. It serves as a versatile monomer and crosslinking agent in polymer science. Its molecular structure, featuring both a reactive carbonate group and an acrylate-like propenyl (allyl) moiety, makes it a valuable building block for synthesizing and modifying polymers. Primary research applications include its use as a reactive diluent in radiation-curable compositions for 3D printing and coatings . In these formulations, it helps adjust viscosity and becomes incorporated into the polymer network during ultraviolet (UV) or thermal curing processes, contributing to the final material's properties. Furthermore, its structure lends itself to the development of biodegradable and water-washable polymer systems, aligning with green chemistry principles . Researchers also utilize this compound and its analogs in creating crosslinkable networks for high-performance coatings and composites . The dual functionality allows it to participate in multiple reaction pathways, enabling the formation of polycarbonates, polyurethanes, and acrylic hybrid materials with tailored characteristics for specialized applications. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

5401-21-8

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-hydroxypropyl prop-2-enyl carbonate

InChI

InChI=1S/C7H12O4/c1-2-5-10-7(9)11-6-3-4-8/h2,8H,1,3-6H2

InChI Key

ALWJEZJGOVNBSD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Hydroxypropyl prop-2-en-1-yl carbonate with structurally or functionally related compounds, emphasizing reactivity, applications, and safety profiles.

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Structure : Contains a carbonate group linked to a homopropargyl alcohol scaffold and diphenyl substituents.
  • Reactivity : The propargyl and carbonate groups facilitate cyclization reactions to form β-lactones, a key feature in drug synthesis .
  • Safety: Limited hazard data, but the propargyl group may pose explosion risks under certain conditions.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

  • Structure : Combines a propargyl sulfide (prop-2-yn-1-ylsulfanyl) and a nitrile group.
  • Applications : Primarily serves as a building block in heterocyclic synthesis, lacking the hydroxyl functionality critical for this compound’s use in green chemistry .
  • Safety: Classified as non-hazardous under GHS/CLP regulations, but toxicological data remain incomplete .

4-(3-Hydroxypropyl)phenol Derivatives

  • Structure: Phenolic hydroxyl and hydroxypropyl groups, analogous to the hydroxypropyl moiety in this compound.
  • Reactivity : Demonstrated selective methylation or etherification under basic or zeolitic catalysts, highlighting the influence of hydroxyl group positioning on reactivity .
  • Applications : Used in lignin model studies, contrasting with the allyl carbonate’s role in polymer crosslinking or drug delivery.

Hydrobromides of 3-(Prop-2-en-1-yl)-thiazol-2-imines

  • Structure : Allyl (prop-2-en-1-yl) group attached to a thiazole-imine scaffold.
  • Reactivity: The allyl group participates in hydrogen bonding and donor-acceptor interactions in angiotensin II receptor binding, differing from the carbonate’s electrophilic reactivity .
  • Applications : Pharmacologically active as antihypertensive agents, unlike this compound’s industrial or materials science applications .

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Primary Applications Synthesis Method Safety Profile
This compound C₇H₁₂O₄ Allyl carbonate, hydroxyl Polymer crosslinking, lignin upgrading Transesterification (DMC, base) Limited data; assume moderate risk
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₀O₅ Carbonate, propargyl, diphenyl β-Lactone synthesis Condensation reactions Propargyl group hazards
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Propargyl sulfide, nitrile Heterocyclic synthesis Substitution reactions Non-hazardous (GHS)
4-(3-Hydroxypropyl)phenol derivatives C₉H₁₂O₂ Phenolic hydroxyl, hydroxypropyl Lignin model studies Catalytic methylation Low toxicity (phenolic analogs)
3-(Prop-2-en-1-yl)-thiazol-2-imines C₁₂H₁₃BrN₂S Allyl, thiazole-imine Antihypertensive agents Condensation (thioureas, bromides) Cardiotoxic at high doses

Key Research Findings

  • Reactivity Trends : Allyl carbonates (e.g., this compound) exhibit higher electrophilicity compared to propargyl sulfides or thiazole-imines, enabling transesterification over nucleophilic substitution .
  • Catalytic Selectivity : Basic catalysts (e.g., K₂CO₃) favor hydroxyl transesterification in allyl carbonates, while zeolites promote etherification, underscoring the importance of catalyst choice .
  • Pharmacological vs. Industrial Use : Allyl-containing pharmaceuticals (e.g., thiazol-imines) prioritize receptor binding via hydrogen bonding, whereas allyl carbonates focus on material functionalization .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxypropyl prop-2-en-1-yl carbonate in laboratory settings?

The compound can be synthesized via transesterification reactions using dimethyl carbonate (DMC) as a green reagent. Key variables include catalyst selection and temperature. For example:

  • Basic catalysts (e.g., K₂CO₃) promote selective transesterification of aliphatic hydroxyl groups at 90°C.
  • Amphoteric catalysts (e.g., alkali metal-exchanged faujasites) enable alkyl ether formation at higher temperatures (165–180°C) . Methodological optimization involves screening catalysts and reaction conditions to balance yield and selectivity.

Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

  • Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures and confirming stereochemistry .
  • Spectroscopic methods (e.g., NMR, IR) should complement crystallographic data to verify functional groups and purity. For example, 13C^{13}\text{C} NMR can distinguish carbonate and allyl moieties.

Q. What precautions are necessary for safe handling and storage in laboratory environments?

  • Use P95/P1 respirators for minor exposures and OV/AG/P99 filters for higher protection due to uncharacterized toxicological risks .
  • Avoid drainage contamination and ensure storage in inert conditions, as the compound’s decomposition pathways are not fully documented .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic activity data during synthesis?

Contradictions in reported outcomes (e.g., transesterification vs. etherification) often arise from:

  • Catalyst specificity : Basic catalysts favor nucleophilic attack on carbonyl groups, while faujasites facilitate alkylation at elevated temperatures .
  • Reaction monitoring : Use in-situ techniques (e.g., FTIR or GC-MS) to track intermediate formation and adjust conditions dynamically.

Q. What methodological considerations are critical for refining the crystal structure of this compound using SHELX?

  • High-resolution data : SHELXL is optimized for refining structures against high-resolution datasets, particularly for resolving disorder or twinning .
  • Parameterization : Implement anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms to improve refinement stability .

Q. How can researchers address stability challenges under varying experimental conditions?

  • Thermal stability assays : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Compatibility testing : Screen solvents and reagents for incompatibilities (e.g., avoid strong acids/bases without empirical stability data) .

Q. What strategies are effective for analyzing contradictory biological activity data in preclinical studies?

  • Dose-response profiling : Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to differentiate specific activity from off-target effects.
  • Metabolite tracking : Employ LC-MS to identify degradation products or reactive intermediates that may confound results .

Methodological Resources

  • SHELX Software Suite : Essential for crystallographic refinement and structure validation .
  • Catalyst Libraries : Screen alkali metal-exchanged faujasites or ionic liquids for reaction optimization .
  • Safety Protocols : Adhere to PPE guidelines and environmental controls outlined in hazard assessments .

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